3,3-Dimethyloxetane

Catalog No.
S773068
CAS No.
6921-35-3
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethyloxetane

CAS Number

6921-35-3

Product Name

3,3-Dimethyloxetane

IUPAC Name

3,3-dimethyloxetane

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-5(2)3-6-4-5/h3-4H2,1-2H3

InChI Key

RVGLUKRYMXEQAH-UHFFFAOYSA-N

SMILES

CC1(COC1)C

Canonical SMILES

CC1(COC1)C

The exact mass of the compound 3,3-Dimethyloxetane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,3-Dimethyloxetane is a highly strained, four-membered cyclic ether characterized by a gem-dimethyl substitution at the 3-position. As a commercially valuable building block and specialty monomer, it is primarily procured for cationic ring-opening polymerization to yield high-molecular-weight polyethers and as a critical intermediate in pharmaceutical synthesis. The compound's unique architecture leverages the gem-dimethyl groups to sterically shield the ether oxygen while maintaining a compact molecular volume. This structural profile imparts moderate volatility and exceptional utility as a polar bioisostere, making it a highly controlled reagent for both industrial materials science and advanced medicinal chemistry workflows [1].

Substituting 3,3-dimethyloxetane with unsubstituted oxetane or standard aliphatic ethers like tetrahydrofuran (THF) fundamentally alters reaction kinetics, polymer properties, and metabolic stability. In polymerization workflows, 3,3-disubstituted oxetanes are specifically required to produce high-molecular-weight polymers (e.g., >10,000 Da) with desirable physical properties that simpler oxetanes cannot replicate under identical Friedel-Crafts or aluminum hydride catalysis[2]. In medicinal applications, replacing it with acyclic gem-dimethyl precursors fails to provide the necessary polarity; the oxetane ring is required to reduce lipophilicity (cLogP) and block metabolically vulnerable sites. Furthermore, standard oxetane lacks the specific steric profile required to control regioselectivity during radical functionalization, forcing buyers to procure the exact 3,3-dimethyl substituted heterocycle for precise structural control [1].

Lipophilicity Reduction as a Polar Bioisostere

In medicinal chemistry, the 3,3-dimethyloxetane motif is utilized as a direct structural replacement for traditional gem-dimethyl groups to improve pharmacokinetic profiles. While maintaining a similar molecular volume and spatial arrangement to a standard gem-dimethyl group, the incorporation of the oxetane oxygen significantly increases the polarity of the motif. This replacement affords a measurable reduction in lipophilicity (cLogP), which directly correlates with a reduction in metabolic liability and improved aqueous solubility compared to purely aliphatic alkane chains [1].

Evidence DimensionLipophilicity (cLogP) and polarity
Target Compound Data3,3-Dimethyloxetane motif (Lower cLogP, higher polarity)
Comparator Or BaselineStandard gem-dimethyl alkane groups (Higher cLogP, lower polarity)
Quantified DifferenceSubstantial reduction in cLogP while maintaining equivalent molecular volume
ConditionsIn silico and in vitro pharmacokinetic profiling of drug candidates

Allows pharmaceutical procurement teams to source a building block that directly resolves solubility and metabolic clearance issues in lead optimization.

Regioselectivity in Photocatalytic Radical Functionalization

The substitution pattern on the oxetane ring strictly dictates the regiochemical outcome of photocatalytic radical additions. When 3,3-dimethyloxetane is subjected to visible-light-mediated photoredox functionalization in the presence of an olefin, it successfully forms cleanly substituted 2,3,3-trisubstituted derivatives. In stark contrast, utilizing a 2-substituted oxetane under identical conditions with a nonhindered olefin results in an undesirable mixture of 2,2- and 2,4-disubstituted regioisomers [1]. The symmetrical 3,3-dimethyl substitution ensures predictable radical generation adjacent to the oxygen, preventing complex isomeric mixtures.

Evidence DimensionRegiochemical purity in radical functionalization
Target Compound Data3,3-Dimethyloxetane (Yields single 2,3,3-trisubstituted regioisomer)
Comparator Or Baseline2-Substituted oxetanes (Yields a mixture of 2,2- and 2,4-disubstituted regioisomers)
Quantified DifferenceElimination of regioisomer mixtures due to symmetrical 3,3-substitution
ConditionsPhotocatalytic radical addition in the presence of an olefin

Ensures high-yielding, predictable functionalization during late-stage synthesis, eliminating the need for costly and time-consuming separation of regioisomers.

High-Molecular-Weight Polymerization Viability

3,3-Dimethyloxetane is specifically engineered for high-performance cationic ring-opening polymerizations. Historical and patent literature demonstrates that 3,3-disubstituted oxetanes, including 3,3-dimethyloxetane, can be efficiently polymerized using aluminum hydride or Friedel-Crafts catalysts at elevated temperatures (80–275 °C) to consistently yield high-molecular-weight polymers exceeding 10,000 Da [1]. Unsubstituted oxetanes or simpler cyclic ethers often fail to achieve these robust molecular weights under similar industrial conditions without severe side reactions, making the 3,3-disubstituted core essential for advanced material synthesis.

Evidence DimensionAchievable polymer molecular weight
Target Compound Data3,3-Dimethyloxetane (Consistently yields polymers >10,000 Da)
Comparator Or BaselineSimpler cyclic ethers (Prone to lower molecular weights and side reactions)
Quantified DifferenceAbility to reach and exceed the 10,000 Da threshold required for structural materials
ConditionsPolymerization via aluminum hydride or Friedel-Crafts catalysts at 80–275 °C

Critical for materials scientists procuring monomers to manufacture high-durability, high-molecular-weight polyethers for industrial applications.

Nucleophilic Ylide Formation for Macrocycle Synthesis

3,3-Dimethyloxetane exhibits high oxygen nucleophilicity, enabling unique reactivity pathways not readily accessible with standard acyclic ethers. In the presence of Rh(II) catalysts and N-sulfonyl triazoles, the highly nucleophilic O-atom of 3,3-dimethyloxetane efficiently attacks electrophilic alpha-imino metal carbenes to form metal-free oxonium ylides. Under high concentration conditions (1.0 M), this specific reactivity facilitates an unprecedented [3 + 4 + 4 + 4] condensation process, yielding complex unsaturated aza-macrocycles, whereas lower concentrations or different ethers favor simpler [1 + 4] additions [1].

Evidence DimensionEfficiency of oxonium ylide formation and macrocyclization
Target Compound Data3,3-Dimethyloxetane (Efficient ylide formation, yields aza-macrocycles at high concentration)
Comparator Or BaselineStandard ether solvents (Fail to undergo equivalent multi-component macrocyclization)
Quantified DifferenceEnables[3 + 4 + 4 + 4] condensation to form macrocycles, contrasting with simpler[1 + 4] additions
ConditionsReaction with alpha-iminocarbenes (from N-sulfonyl triazoles) under Rh(II) catalysis at 1.0 M concentration

Offers synthetic chemists a specialized reagent that doubles as a reactant and solvent for generating highly complex macrocyclic scaffolds.

Pharmaceutical Lead Optimization (Bioisostere Installation)

Procured as a critical building block to replace metabolically vulnerable or overly lipophilic gem-dimethyl groups in drug candidates. Its use directly lowers cLogP and enhances aqueous solubility without altering the molecule's spatial volume [1].

Controlled Synthesis of Specialty Polyethers

Sourced as a primary monomer for cationic ring-opening polymerization (CROP) when producing high-durability polyethers. Its specific substitution pattern allows it to reliably achieve molecular weights exceeding 10,000 Da under industrial catalytic conditions[2].

Late-Stage Photocatalytic Functionalization

Selected over asymmetrical oxetanes in complex organic synthesis where regiochemical purity is paramount. The symmetrical 3,3-dimethyl substitution ensures predictable radical addition, preventing the formation of difficult-to-separate regioisomer mixtures [1].

Advanced Macrocycle and Heterocycle Synthesis

Utilized as a highly nucleophilic reactant in transition-metal-catalyzed carbene insertions. Its ability to efficiently form oxonium ylides makes it a uniquely suited precursor for generating complex aza-macrocycles that cannot be synthesized using standard aliphatic ethers[3].

XLogP3

1

Boiling Point

80.6 °C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (88.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

6921-35-3

Dates

Last modified: 08-15-2023

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